Cas no 488-28-8 (L-Rhamnitol)

L-Rhamnitol structure
L-Rhamnitol structure
Product Name:L-Rhamnitol
CAS No:488-28-8
Molecular Formula:C6H14O5
Molecular Weight:166.172
CID:2071629
PubChem ID:445052

L-Rhamnitol Properties

Names and Identifiers

    • 1-Deoxygalactitol,,
    • L-Rhamnitol
    • Rhamnitol
    • 488-28-8
    • MD170708
    • Q63390534
    • DB02399
    • Mannitol, 1-deoxy-, L-
    • IHI9UGC58P
    • SKCKOFZKJLZSFA-BXKVDMCESA-N
    • (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol
    • 6-deoxy L-mannitol
    • 1-deoxy-L-mannitol
    • SCHEMBL2065096
    • (2S,3S,4S,5S)-Hexane-1,2,3,4,5-pentaol
    • UNII-IHI9UGC58P
    • RNT
    • 6-Deoxy-L-mannitol
    • Rhamnitol, L-
    • L-RHAMNITOL
    • CHEBI:45530
    • L-Mannitol, 1-deoxy-
    • NS00068875
    • 1-Deoxy-L-mannitol; 1-Deoxy-L-mannitol; 6-Deoxy-L-mannitol; L-Rhamnitol; Rhamnitol
    • InChIKey: SKCKOFZKJLZSFA-UHFFFAOYSA-N
    • Inchi: InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3
    • SMILES: CC(O)C(O)C(O)C(O)CO

Computed Properties

  • Exact Mass: 166.08412354g/mol
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 166.08412354g/mol
  • Heavy Atom Count: 11
  • Complexity: 107
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -2
  • Topological Polar Surface Area: 101Ų

L-Rhamnitol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AW55369-100mg
L-Mannitol, 1-deoxy-
488-28-8
100mg
$281.00
Biosynth
MD170708-25 mg
1-Deoxy-L-mannitol
488-28-8
25mg
$104.00
TRC
R314990-100mg
L-Rhamnitol
488-28-8
100mg
$ 178.00 2023-09-06

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